Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate, also known as TBOA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of the neurotransmitter glutamate in the brain.
Scientific Research Applications
Precursor for Biologically Active Natural Products
This compound serves as a potential precursor for the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . These natural products have been found to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .
Scaffold in Synthesis of Indole Derivatives
The compound’s structure is significant as a scaffold in the synthesis of indole derivatives, which are important in the development of pharmaceuticals . Indole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery .
Intermediate in Synthesis of Pyrazole Derivatives
It can be used in the synthesis of pyrazole derivatives, which are recognized for their physiological and pharmacological activities . Pyrazole derivatives are promising scaffolds for the discovery of novel active pharmaceutical ingredients .
Role in Chemical Transformations
The tert-butyl group within the compound plays a crucial role in chemical transformations due to its unique reactivity pattern . This reactivity is utilized in various chemical processes, including biosynthetic and biodegradation pathways .
Application in Biocatalytic Processes
The tert-butyl group’s reactivity also opens up possibilities for its application in biocatalytic processes . This could lead to more efficient and environmentally friendly chemical reactions in the pharmaceutical industry .
Synthesis of Crizotinib Intermediates
This compound is an important intermediate in the synthesis of many biologically active compounds, such as crizotinib . Crizotinib is a notable medication used in the treatment of certain types of lung cancer .
Mechanism of Action
Mode of Action
The presence of the oxazole and azetidine moieties in its structure suggests that it might interact with biological targets through hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other biological molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-4-8(5-14)10-9(6-15)13-7-17-10/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNNGVNMCVXVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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